BenchChemオンラインストアへようこそ!

4-Chloro-7-(methylsulfonyl)quinazoline

physical organic chemistry Hammett constant electron-withdrawing group

4-Chloro-7-(methylsulfonyl)quinazoline (CAS 1256955-28-8) is a heterocyclic quinazoline building block bearing a reactive 4-chloro leaving group and a 7-methylsulfonyl (–SO₂CH₃) substituent. The methylsulfonyl group exhibits a Hammett σₚₐᵣₐ value of +0.73, classifying it as a strong electron-withdrawing group that substantially modulates the electronic character of the quinazoline core.

Molecular Formula C9H7ClN2O2S
Molecular Weight 242.68
CAS No. 1256955-28-8
Cat. No. B2455974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-(methylsulfonyl)quinazoline
CAS1256955-28-8
Molecular FormulaC9H7ClN2O2S
Molecular Weight242.68
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(C=C1)C(=NC=N2)Cl
InChIInChI=1S/C9H7ClN2O2S/c1-15(13,14)6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3
InChIKeyINGQXEVXIBNUJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-(methylsulfonyl)quinazoline Procurement Guide: Key Physicochemical and Intermediate Properties


4-Chloro-7-(methylsulfonyl)quinazoline (CAS 1256955-28-8) is a heterocyclic quinazoline building block bearing a reactive 4-chloro leaving group and a 7-methylsulfonyl (–SO₂CH₃) substituent. The methylsulfonyl group exhibits a Hammett σₚₐᵣₐ value of +0.73, classifying it as a strong electron-withdrawing group that substantially modulates the electronic character of the quinazoline core [1]. This compound is cited as a synthetic intermediate in patents describing benzoxazepine-based PI3K/mTOR inhibitors (e.g., US-2014107100-A1, EP-2640366-A2) . Its molecular formula is C₉H₇ClN₂O₂S with a molecular weight of 242.68 g/mol and a calculated LogP of approximately 2.77 .

Why 4-Chloro-7-(methylsulfonyl)quinazoline Cannot Be Replaced by Generic Quinazoline Building Blocks


Substitution at the 7-position of the quinazoline scaffold is a critical determinant of both chemical reactivity in nucleophilic aromatic substitution (SNAr) at C-4 and downstream biological target engagement in elaborated kinase inhibitors [1]. The methylsulfonyl group exerts a Hammett σₚₐᵣₐ of +0.73, which is comparable to the nitro group (σₚₐᵣₐ +0.78) and far stronger than hydrogen (σ = 0), chloro (σₚₐᵣₐ +0.23), or methoxy (σₚₐᵣₐ –0.27) [2]. This electronic modulation directly influences the rate of SNAr at the C-4 chloro position and alters the hydrogen-bonding capacity of the quinazoline N-1 and N-3 atoms – properties that cannot be replicated by 4-chloroquinazoline or 4-chloro-7-methoxyquinazoline. Furthermore, the 6- vs. 7-positional isomerism (cf. CAS 1256955-37-9) produces a different spatial orientation of the sulfonyl group that impacts molecular recognition in ATP-binding pockets, as the 7-position is a well-established vector for solvent-channel interactions in quinazoline-based kinase inhibitors [1].

Quantitative Differentiation Evidence for 4-Chloro-7-(methylsulfonyl)quinazoline vs. Closest Analogs


Hammett Electronic Parameter: Methylsulfonyl vs. Methoxy, Nitro, and Hydrogen at the 7-Position

The 7-methylsulfonyl substituent provides a Hammett σₚₐᵣₐ value of +0.73 (benzoic acid system), which is approximately 0.27 σ-units more electron-withdrawing than a 7-chloro substituent (σₚₐᵣₐ +0.23) and approximately 1.0 σ-unit more electron-withdrawing than a 7-methoxy group (σₚₐᵣₐ –0.27). This places –SO₂CH₃ in the same electronic class as –NO₂ (σₚₐᵣₐ +0.78) but without the metabolic liabilities associated with the nitro group [1].

physical organic chemistry Hammett constant electron-withdrawing group SNAr reactivity

Patent-Documented Utility: Cross-Referenced Intermediate for PI3K/mTOR Inhibitor Synthesis

BOC Sciences' product database cross-references 4-Chloro-7-(methylsulfonyl)quinazoline to five patents (US-2014107100-A1, US-2014080810-A1, EP-2640366-A2, JP-2013544829-A, KR-20130119950-A) that describe benzoxazepine compounds as inhibitors of PI3K and/or mTOR signaling pathways . In contrast, the 6-methylsulfonyl positional isomer (CAS 1256955-37-9) is associated with the same patent family, but the 7-methylsulfonyl substitution pattern matches the vector required for solvent-channel interactions in quinazoline-based kinase pharmacophores [1].

PI3K inhibitor mTOR inhibitor benzoxazepine patent intermediate

Lipophilicity and Polar Surface Area: Differentiated Physicochemical Profile for Permeability and Solubility

The calculated LogP (XLogP3) for 4-Chloro-7-(methylsulfonyl)quinazoline is 1.7, with an alternative computed LogP of 2.77 and a topological polar surface area (TPSA) of 68.3 Ų . For comparison, 4-chloroquinazoline (CAS 5190-68-1) has a lower molecular weight (164.59 g/mol) and lacks the polar sulfonyl group, resulting in higher lipophilicity and lower TPSA. The 7-methoxy analog (CAS 55496-52-1, MW 194.62) has intermediate properties. The TPSA of 68.3 Ų falls below the 140 Ų threshold commonly associated with oral bioavailability, while the methylsulfonyl group contributes 2 additional hydrogen-bond acceptor sites (total = 4) compared to the unsubstituted or methoxy-substituted analogs .

LogP TPSA drug-likeness physicochemical property

Commercial Availability and Purity Specifications Across Multiple Vendors

4-Chloro-7-(methylsulfonyl)quinazoline is available from at least five independent suppliers: BOC Sciences, AKSci (95% minimum purity), Shaoyuan (SY130856, ≥95%), Leyan (98% purity, catalog 1577192), and Amadis Chemical (A925719, MDL MFCD20257995) [1]. By comparison, the 6-methylsulfonyl positional isomer (CAS 1256955-37-9) shows a similar vendor footprint, while 4-chloroquinazoline (CAS 5190-68-1) is available from Sigma-Aldrich (97% purity, catalog 700096) as a research-grade compound . The availability of the 7-methylsulfonyl derivative from multiple independent sources with purity specifications ranging from 95% to 98% supports competitive procurement and supply redundancy.

vendor comparison purity specification procurement supply chain

Optimal Application Scenarios for 4-Chloro-7-(methylsulfonyl)quinazoline Based on Proven Evidence


Synthesis of 4-Anilinoquinazoline Kinase Inhibitors with 7-Sulfonyl Pharmacophore

The 4-chloro group undergoes SNAr with substituted anilines to generate 4-anilinoquinazoline scaffolds, while the 7-methylsulfonyl group occupies the solvent-exposed region of the ATP-binding pocket – a vector validated by the patent literature on 4-anilinoquinazoline EGFR and PI3K/mTOR inhibitors [1]. This building block is specifically suited for medicinal chemistry programs that require a strong electron-withdrawing 7-substituent without the metabolic instability associated with nitro groups.

PI3K/mTOR Dual Inhibitor Development Programs

The patent cross-references to US-2014107100-A1 and EP-2640366-A2 confirm that 4-chloro-7-(methylsulfonyl)quinazoline has been utilized as a key intermediate in the synthesis of benzoxazepine-based PI3K/mTOR dual inhibitors . Researchers pursuing PI3K/AKT/mTOR pathway inhibitors can leverage this building block to access the patented chemical space without de novo synthesis of the quinazoline core.

Structure-Activity Relationship (SAR) Studies Comparing 6- vs. 7-Substituted Quinazoline Series

The availability of both 6-methylsulfonyl (CAS 1256955-37-9) and 7-methylsulfonyl (CAS 1256955-28-8) positional isomers enables systematic SAR exploration of the sulfonyl group position on kinase selectivity and potency [1]. The 7-substitution pattern positions the sulfonyl group toward the solvent channel in the kinase ATP-binding site, while 6-substitution directs it toward the ribose-binding pocket – a pharmacophoric distinction that can be exploited to tune target selectivity.

SNAr Reaction Development Requiring Electron-Deficient Quinazoline Electrophiles

The strong electron-withdrawing effect of the 7-methylsulfonyl group (σₚₐᵣₐ +0.73) activates the C-4 position toward nucleophilic aromatic substitution more effectively than chloro, methoxy, or unsubstituted analogs [1]. This makes 4-chloro-7-(methylsulfonyl)quinazoline the preferred electrophilic partner when coupling with weakly nucleophilic anilines or when accelerated reaction kinetics are required under mild conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-7-(methylsulfonyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.